
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure in various synthesized compounds with potential applications in different fields such as antibacterial agents, corrosion inhibitors, and inhibitors of PGE(2) production . The dichlorophenyl group attached to the pyrrole dione structure suggests that the compound may have unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using various methods. For instance, 1H-pyrrole-2,5-dione derivatives with antibacterial properties were synthesized through the Baker-Venkatraman transformation, indicating a simple and convenient method for preparing such compounds . Another study reported the synthesis of a pyrrole derivative using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, suggesting a versatile approach to synthesizing substituted pyrroles . These methods highlight the synthetic accessibility of 1H-pyrrole-2,5-dione derivatives, which could be applicable to the synthesis of "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione."
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and Mass spectroscopy . For example, the structure of a dipyrromethane derivative was elucidated using 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, revealing intramolecular interactions and hydrogen bonding . Similarly, X-ray diffraction has been used to confirm the structure of a new penta-substituted pyrrole derivative . These techniques are crucial for determining the molecular structure and confirming the synthesis of "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione."
Chemical Reactions Analysis
Pyrrole derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, the presence of a highly reactive carbonyl group in the third position of the heterocycle allows for reactions with nucleophilic reagents, leading to the formation of various condensed systems . Additionally, the electrophilic nature of some pyrrole derivatives makes them prone to nucleophilic attack, as indicated by the high electrophilicity index of a dipyrromethane derivative . These properties suggest that "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione" may also undergo diverse chemical reactions, potentially leading to the formation of biologically active substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been studied in the context of their applications. For example, their corrosion inhibition properties on carbon steel in hydrochloric acid medium were investigated, revealing that these compounds act as good corrosion inhibitors and their efficiency increases with concentration . The adsorption mechanism was found to be mainly controlled by a chemisorption process. Additionally, the inhibition of PGE(2) production by 1H-pyrrole-2,5-dione derivatives has been evaluated, with some compounds showing strong inhibitory activity . These findings suggest that "1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione" may also exhibit similar properties, which could be explored for potential applications in medicine and industry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated as effective organic inhibitors for carbon steel corrosion in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with concentration, suggesting their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Photoluminescent Materials
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These materials exhibit strong photoluminescence and good solubility, making them suitable for electronic applications due to their photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).
Fungicidal Activity
1-(2′,4′-dichloro)phenylamino-1H-pyrrole-2,5-dione and 1-(2′,4′,6′-trichloro)phenylamino-1H-pyrrole-2,5-dione have been shown to exhibit fungicidal activity in both in-vivo and in-vitro assays. This highlights their potential use in agriculture or medicine for controlling fungal infections (Yaroslavskym et al., 2009).
Pigment Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are used as pigments, and structural studies have been conducted to understand the effect of large substituents at the nitrogen atom on the molecular structure. These pigments are used in various industries due to their stability and coloring properties (Fujii et al., 2002).
Polymer Semiconductors
Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) has been used as a building block to construct copolymers, which exhibit promising p-channel charge transport performance in organic thin film transistors. This demonstrates the compound's potential in the field of organic electronics and semiconductor technology (Guo et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 5-(2,3-dichlorophenyl)-n-(pyridin-4-ylmethyl)pyrazolo and lamotrigine , have been found to interact with Cyclin-dependent kinase 2 and voltage-sensitive sodium channels respectively. These targets play crucial roles in cell cycle regulation and neuronal signaling.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, lamotrigine appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and neuronal signaling .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to changes in cell cycle progression and neuronal signaling .
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVTWQFPUVGTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346146 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
37010-53-0 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

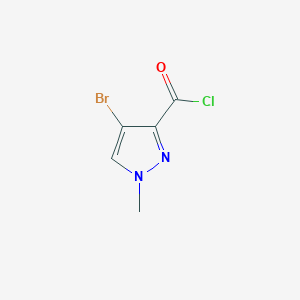
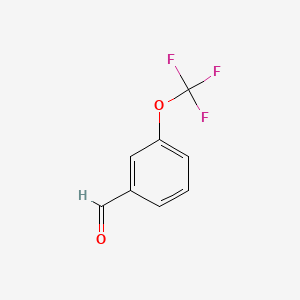
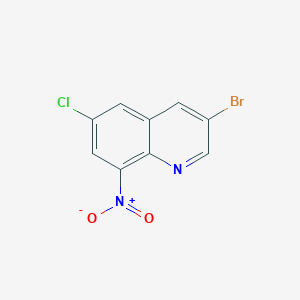

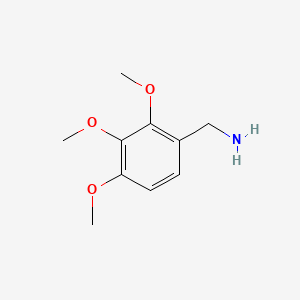
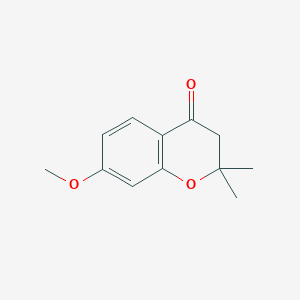
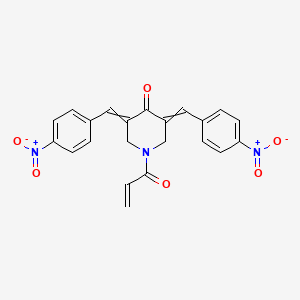

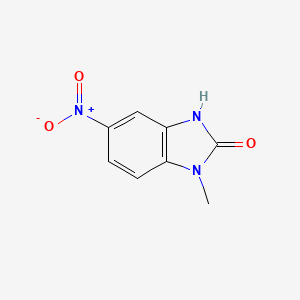
![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)


![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)
